molecular formula C22H17ClFN3O3S B2732666 N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1291845-34-5

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2732666
CAS No.: 1291845-34-5
M. Wt: 457.9
InChI Key: DTELWINEVRKNGE-UHFFFAOYSA-N
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Description

The structure is substituted at the 3-position with a 2,3-dimethylphenyl group and at the 1-position with an acetamide linker connected to a 4-chloro-2-fluorophenyl moiety. The combination of electron-withdrawing (Cl, F) and electron-donating (methyl) groups suggests a balance of lipophilicity and electronic effects, which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c1-12-4-3-5-17(13(12)2)27-21(29)20-18(8-9-31-20)26(22(27)30)11-19(28)25-16-7-6-14(23)10-15(16)24/h3-10,18,20H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBUTOTZHBXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests a variety of biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H17ClFN3O3S
  • Molecular Weight : 457.9 g/mol
  • IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. The compound's structure allows for interaction with microbial targets:

  • Mechanism of Action : The presence of chlorine and fluorine substituents may enhance the lipophilicity and electrophilicity of the compound, facilitating better penetration into bacterial cells and stronger interactions with microbial targets .
  • In Vitro Studies : Preliminary tests have shown that compounds with similar structures demonstrate varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer properties in several studies:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that certain derivatives showed promising cytotoxic effects .
  • Mechanistic Insights : Docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. The structural modifications enhance binding affinity to targets associated with tumor growth regulation .

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to this compound:

StudyFocusFindings
Antimicrobial ActivityIdentified MIC values against resistant bacterial strains; suggested structural modifications for enhanced activity.
Anticancer PropertiesDemonstrated cytotoxic effects on A549 and Caco-2 cell lines; proposed mechanisms of action through enzyme inhibition.
Structural AnalysisProvided insights into molecular docking results that correlate structural features with biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3-(2,3-dimethylphenyl), N-(4-chloro-2-fluorophenyl)acetamide ~430 (estimated) Not explicitly reported
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-phenyl, N-(2-chloro-4-methylphenyl)acetamide 409.89 Not explicitly reported
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-sulfanyl, N-(2-trifluoromethylphenyl)acetamide ~470 (estimated) Potential antiplasmodial/antimicrobial
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-methyl, 2-thio, N-(2,3-dichlorophenyl)acetamide 344.21 Antimicrobial
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidin-2-ylamino 4-(2,4-dimethoxyphenyl), 6-(4-fluorophenyl), N-phenylacetamide 458.18 Not explicitly reported

Key Observations

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidin-2,4-dione core (two ketone groups) differs from analogs with a single ketone (e.g., ) or non-fused pyrimidine systems (e.g., ). The fused thiophene ring enhances aromaticity and may improve binding to hydrophobic enzyme pockets.

Substituent Effects: Electron-Withdrawing Groups: The 4-chloro-2-fluorophenyl group in the target compound likely increases lipophilicity and metabolic stability compared to the 2-trifluoromethylphenyl group in , which adds stronger electron-withdrawing effects.

Biological Activity Trends :

  • Compounds with dichlorophenyl or trifluoromethylphenyl groups (e.g., ) show antimicrobial or antiplasmodial activity, suggesting the target compound may share similar properties.
  • The absence of a sulfanyl group in the target compound (unlike ) may alter redox activity or metal-binding capacity.

Synthetic Routes :

  • Many analogs are synthesized via nucleophilic substitution (e.g., reaction of thio-pyrimidines with chloroacetamides) or Suzuki coupling for aryl substitutions . The target compound’s synthesis likely involves similar strategies.

Physicochemical Properties

  • Solubility : The target compound’s fluorine and chlorine atoms may reduce aqueous solubility compared to methoxy-containing analogs (e.g., ).
  • Stability : The 2,4-dione core could confer higher stability under acidic conditions compared to single-ketone analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylacetamides with heterocyclic precursors. For example, analogous compounds like N-(4-chlorophenyl)acetamide derivatives are synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) to minimize side reactions . Key steps include:

  • Activation of carboxylic acid groups using EDC·HCl.

  • Nucleophilic substitution or cyclization under POCl₃ for heterocycle formation .

  • Critical Conditions : Low temperature (273 K), anhydrous solvents, and stoichiometric control of reagents to avoid over-acylation.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1EDC·HCl, DCM, 273 K60–7090–95
2POCl₃, reflux50–6085–90

Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structural parameters using intensity data. For example, intramolecular interactions (C–H···O) and hydrogen bonding (N–H···O) are critical for stabilizing the crystal lattice .

  • Protocol :

Grow crystals via slow evaporation (e.g., dichloromethane/ethyl acetate).

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with riding H-atom models .

Q. What spectroscopic techniques are used for characterization, and how are spectral discrepancies resolved?

  • Methodology :

  • NMR : Assign peaks using ¹H/¹³C DEPT and 2D experiments (HSQC, HMBC). Discrepancies in aromatic proton shifts (e.g., para vs. ortho substituents) are resolved by comparing with analogous structures .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₁₈ClFN₃O₃S).
  • IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bands .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for improved yield and purity?

  • Methodology : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For instance, flow-chemistry platforms enable rapid screening of oxidation or coupling reactions .

  • Case Study :
  • Factors : Temperature (25–60°C), solvent polarity (DCM vs. THF), reagent stoichiometry (1:1 to 1:1.2).
  • Response Surface : Yield vs. interaction effects.
  • Statistical Tools : ANOVA and regression models identify significant factors (p < 0.05).

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).

Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking with kinase domains) to explain potency variations .

Q. What computational strategies predict the compound’s reactivity and stability?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density (e.g., Fukui indices for electrophilic sites) .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~3.5) and metabolic stability.
    • Data Table :
ParameterPredicted Value
LogP3.2–3.8
H-bond acceptors5
Polar surface area (Ų)90–100

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